Leu-Asn

Peptide self-assembly Critical micelle concentration Peptide surfactants

Leu-Asn (L-leucyl-L-asparagine; CAS 14608-81-2; ChEBI:73529) is a dipeptide composed of L-leucine and L-asparagine joined by a peptide linkage. This compound belongs to the class of organic compounds known as dipeptides—molecules containing exactly two alpha-amino acids connected via a peptide bond.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
Cat. No. B15598307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Asn
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
InChIKeyMLTRLIITQPXHBJ-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-Asn for Research Procurement: Dipeptide Identity, Regulatory Status, and Core Procurement Parameters


Leu-Asn (L-leucyl-L-asparagine; CAS 14608-81-2; ChEBI:73529) is a dipeptide composed of L-leucine and L-asparagine joined by a peptide linkage [1]. This compound belongs to the class of organic compounds known as dipeptides—molecules containing exactly two alpha-amino acids connected via a peptide bond [2]. Leu-Asn is recognized as an incomplete breakdown product of protein digestion and a short-lived metabolic intermediate [2]. From a procurement perspective, Leu-Asn is commercially available as H-Leu-Asn-OH (molecular weight 245.28 g/mol; molecular formula C10H19N3O4) through multiple authorized chemical suppliers including Sigma Aldrich [3]. It is not subject to DEA controlled substance scheduling, and no specific export control classifications apply. Researchers should verify lot-specific purity (typically ≥95% for research grade) and residual solvent profiles directly with the vendor certificate of analysis.

Why Generic Dipeptide Substitution Cannot Be Assumed: The Sequence-Dependent Functional Profile of Leu-Asn


Generic dipeptide substitution in research applications is precluded by the sequence-specific physicochemical and biological behavior of the Leu-Asn motif. Even minor amino acid substitutions within the Leu-(acidic/amide amino acid) dipeptide series produce divergent functional outcomes [1]. The hydrophobic leucine side chain (isobutyl group) adjacent to the hydrogen-bonding-capable asparagine carboxamide side chain creates a distinctive amphiphilic character that governs both self-assembly behavior [2] and biological target interactions. This sequence dependency manifests in two measurable ways: first, the critical micelle concentration of Boc-Leu-Asn-OCH2CH3 is determined by the specific Leu-Asn sequence arrangement and cannot be extrapolated to other dipeptide derivatives [2]; second, in platelet aggregation assays, the functional difference between Leu-Asn-NH2 and its closely related analog Leu-Gln-NH2—differing by a single methylene group in the side chain—translates to a qualitative difference in inhibitory potency [1]. These sequence-dependent functional divergences underscore that Leu-Asn cannot be treated as interchangeable with other dipeptides, even those within the same structural class.

Leu-Asn Comparative Performance Data: Quantified Differentiation Across Four Evidence Dimensions


Boc-Leu-Asn-OCH2CH3 Critical Micelle Concentration: Quantified Self-Assembly Threshold vs. Alternative Peptide Amphiphiles

The Boc-Leu-Asn-OCH2CH3 derivative forms micellar aggregates in aqueous solution with a critical micelle concentration (CMC) of approximately 0.22 mM at 25°C [1]. While direct head-to-head CMC comparison with alternative dipeptide derivatives is not available in the primary literature, this CMC value positions Boc-Leu-Asn-OCH2CH3 at the lower end of the self-assembly concentration range compared to the broader class of nonionic peptide amphiphiles, which typically exhibit CMCs ranging from 0.1 mM to several millimolar depending on chain length and hydrophobic content. The CMC determination was performed using the keto-enol tautomeric ratio of benzoylacetone as a fluorescent probe, with conductometric and fluorescence spectroscopic techniques confirming micelle formation [1].

Peptide self-assembly Critical micelle concentration Peptide surfactants Nonionic peptide aggregates

Leu-Asn-NH2 vs. Leu-Gln-NH2: Comparative Inhibitory Activity in Human Platelet Aggregation Assays

In a comparative study of Leu-(Asp, Asn, Glu, Gln) dipeptides, Leu-Asn-NH2 and Leu-Asp-NH2 demonstrated strong inhibition of human platelet aggregation, whereas Leu-Glu-NH2 and Leu-Gln-NH2 exhibited only small inhibitory effects under identical assay conditions [1]. The study tested platelet aggregation induced by collagen, ADP, or adrenaline in vitro using human platelet-rich plasma. The original publication describes the inhibition by Leu-Asn-NH2 as 'rather strong' in contrast to 'small inhibition' observed for Leu-Gln-NH2, which differs from Leu-Asn-NH2 only by a single methylene group extension in the side chain (Asn carboxamide vs. Gln carboxamide) [1].

Platelet aggregation inhibition Cardiovascular research Dipeptide pharmacology Antithrombotic screening

JG-365 (ACE-SER-LEU-ASN-PHE-Ψ[CH(OH)CH2N]-PRO-ILE VME): HIV-1 Protease Binding Affinity with Quantified Ki Value

The HIV-1 protease inhibitor JG-365, which contains the core Leu-Asn sequence within its octapeptide scaffold (ACE-SER-LEU-ASN-PHE-Ψ[CH(OH)CH2N]-PRO-ILE VME), exhibits high-affinity binding with a Ki value of 0.240 nM (240 pM) against HIV-1 protease [1][2]. The X-ray crystallographic structure of the HIV-1 protease-JG-365 complex has been determined, confirming the specific binding mode of this substrate-based hydroxyethylamine inhibitor [1]. In comparison, the unmodified tetrapeptide fragment Ac-Thr-Leu-Asn-Phe-OH binds to HIV-1 protease monomers with a substantially higher Ki of 45.1 μM—a difference of approximately 188,000-fold in binding affinity—and functions via a distinct dissociative inhibition mechanism (preventing protomer association into active dimer) rather than direct active-site inhibition [3].

HIV-1 protease inhibition Antiviral drug discovery Peptide-based inhibitors Hydroxyethylamine isostere

Leu-Asn Containing Peptide Linkers for Legumain-Activated Prodrugs: Patent-Defined Cleavable Sequence Motif

The Leu-Asn sequence serves as a core recognition motif in legumain-cleavable peptide linkers for targeted doxorubicin prodrug activation [1][2]. Patent disclosures define the cleavable linker as comprising a peptide sequence selected from Leu-Asn-Ala-Ala, Leu-Asn-Ala-Thr, Leu-Asn-Ala-Asn, Leu-Asn-Thr-Ala, Leu-Asn-Thr-Thr, or Leu-Asn-Thr-Asn [1]. Legumain (asparaginyl endopeptidase, EC 3.4.22.34) specifically hydrolyzes peptide bonds at the carboxyl side of Asn residues (-Asn-|-Xaa-) [2]. The inclusion of the N-terminal Leu residue in these linker sequences provides a defined cleavage junction, enabling tumor-specific drug release. In contrast to earlier legumain-activated prodrugs such as Legubicin (BOC-AANL-DOX) and LEG3 (Succinyl-AANL-DOX) that reportedly suffered from short metabolic half-life, the patent claims that the Leu-Asn-containing derivatives exhibit extended in vivo half-life and enhanced tumor-targeting efficiency [1].

Legumain-activated prodrugs Tumor-targeted drug delivery Asparaginyl endopeptidase Enzyme-cleavable linkers

Leu-Asn Application Scenarios: Research and Industrial Use Cases Based on Quantified Evidence


Peptide-Based Surfactant and Self-Assembly Research

Researchers investigating nonionic peptide surfactants can utilize Boc-Leu-Asn-OCH2CH3 for micelle formation studies with a validated CMC of approximately 0.22 mM at 25°C in aqueous solution [1]. This quantitative threshold enables reproducible experimental design for aggregation studies, including thermodynamic parameter determination (ΔG°m, ΔH°m, ΔS°m, and ΔC°p) and investigation of structural transitions at elevated temperatures (Tm ≈ 40°C for Boc-Leu-Asn-OEt aggregates) [1][2]. The compound is suitable for fluorescence-based CMC determination using pyrene or benzoylacetone probes, and for studies examining the effect of divalent cations such as Ca2+ on micellar interior dielectric constant and aggregation behavior [1].

Platelet Aggregation Screening and Cardiovascular Pharmacology

Leu-Asn-NH2 is appropriate for in vitro platelet aggregation screening studies, particularly as a reference compound for structure-activity relationship investigations within the Leu-(acidic/amide amino acid) dipeptide series [3]. The demonstrated strong inhibitory activity of Leu-Asn-NH2, contrasted with weak inhibition by Leu-Gln-NH2, provides a functional baseline for exploring the role of the carboxamide side chain in platelet function modulation. Researchers should note that the original study employed human platelet-rich plasma with collagen, ADP, or adrenaline as aggregation inducers; method replication should adhere to these established conditions [3].

HIV-1 Protease Inhibitor Development and Structure-Activity Studies

Leu-Asn serves as a core structural motif in both substrate-based and dissociative HIV-1 protease inhibitors. The dramatic 188,000-fold affinity difference between JG-365 (Ki = 0.240 nM) and Ac-Thr-Leu-Asn-Phe-OH (Ki = 45.1 μM) illustrates the critical importance of molecular context beyond the dipeptide core [4][5]. Researchers can employ Leu-Asn-containing sequences for studying HIV-1 protease recognition, inhibitor binding mode elucidation via X-ray crystallography, and investigating the structural determinants that convert a weak-binding tetrapeptide fragment into a sub-nanomolar inhibitor [4].

Legumain-Activated Prodrug Linker Design for Tumor-Targeted Drug Delivery

Leu-Asn-containing peptide sequences (specifically Leu-Asn-Ala-Ala, Leu-Asn-Ala-Thr, Leu-Asn-Ala-Asn, Leu-Asn-Thr-Ala, Leu-Asn-Thr-Thr, and Leu-Asn-Thr-Asn) are patent-claimed cleavable linkers for legumain-targeted doxorubicin prodrugs [6]. These sequences enable tumor-specific drug release via legumain-catalyzed hydrolysis at the Asn-Xaa bond, with the N-terminal Leu residue providing optimal protease recognition context. Researchers developing enzyme-activatable anticancer therapeutics can incorporate these validated linker sequences into prodrug designs, noting the patent's assertion of extended in vivo metabolic half-life compared to earlier AANL-based linkers (Legubicin and LEG3) [6].

Quote Request

Request a Quote for Leu-Asn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.